H-D-Phe-Gly-OMe hydrochloride
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Overview
Description
H-D-Phe-Gly-OMe hydrochloride is a dipeptide compound consisting of a phenylalanine residue and a glycine residue, with a methoxy group attached to the carboxyl terminus. The compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Gly-OMe hydrochloride typically involves the coupling of N-protected phenylalanine with glycine methyl ester hydrochloride. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-Gly-OMe hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major product is H-D-Phe-Gly-OH.
Oxidation: Oxidation of the phenylalanine residue can lead to the formation of phenylalanine derivatives such as tyrosine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
H-D-Phe-Gly-OMe hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of peptide-based drugs.
Medicine: this compound is used in the development of therapeutic peptides and as a reference compound in pharmacological studies.
Industry: The compound is used in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of H-D-Phe-Gly-OMe hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved in its mechanism of action include peptide bond formation and hydrolysis, as well as interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
H-D-Phe-Gly-OH: The hydrolyzed form of H-D-Phe-Gly-OMe hydrochloride.
H-D-Phe-Gly-NH2: An amide derivative of the compound.
H-D-Phe-Gly-OBzl: A benzyl ester derivative.
Uniqueness
This compound is unique due to its methoxy group, which provides distinct chemical properties and reactivity compared to its analogs. The presence of the methoxy group allows for specific reactions and interactions that are not possible with other derivatives.
Properties
IUPAC Name |
methyl 2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMBUDOOLWFBO-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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